molecular formula C14H22N2O2 B7493210 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide

Cat. No. B7493210
M. Wt: 250.34 g/mol
InChI Key: XDUJGSDMFYCYEU-UHFFFAOYSA-N
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Description

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. This compound is also known as CPP-115 and is a derivative of a naturally occurring molecule called gamma-aminobutyric acid (GABA).

Mechanism of Action

The mechanism of action of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide is based on its ability to inhibit GABA transaminase. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and a decrease in seizures and anxiety.
Biochemical and Physiological Effects:
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide has been shown to have several biochemical and physiological effects. In addition to its ability to increase GABA levels in the brain, CPP-115 has also been shown to have anti-inflammatory and neuroprotective effects. It has been suggested that CPP-115 may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide is its high potency as a GABA transaminase inhibitor. This makes it an attractive candidate for drug development in the treatment of neurological disorders. However, one of the limitations of CPP-115 is that it has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide. One of the major areas of research is in the development of new drugs for the treatment of neurological disorders. CPP-115 has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans. Other potential applications of CPP-115 include the treatment of neurodegenerative disorders and the development of new drugs for the treatment of addiction.

Synthesis Methods

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide is synthesized by reacting 1-(cyclopropanecarbonyl)piperidine-4-carboxylic acid with 2-methylcyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate, and the product is obtained by precipitation with a non-polar solvent such as hexane.

Scientific Research Applications

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide has been extensively studied for its potential applications in various fields. One of the major areas of research is in the development of new drugs for the treatment of neurological disorders such as epilepsy, anxiety, and depression. CPP-115 has been shown to be a potent inhibitor of the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can lead to a reduction in seizures and anxiety.

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-9-8-12(9)13(17)15-11-4-6-16(7-5-11)14(18)10-2-3-10/h9-12H,2-8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUJGSDMFYCYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NC2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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